
Methyl 3,4,5-trimethoxy-2-((phenylcyclopentyl)carbonylamino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 3,4,5-trimethoxy-2-((phenylcyclopentyl)carbonylamino)benzoate” is a chemical compound with the molecular formula C23H27NO6 . It is a complex organic compound that contains several functional groups, including an ester group, an amide group, and three methoxy groups .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple functional groups. The compound contains a benzoic acid moiety that is substituted with three methoxy groups and an amide group . The amide group is further substituted with a phenylcyclopentyl group .Physical and Chemical Properties Analysis
The compound has a molecular weight of 413.46 . Its boiling point is predicted to be 579.5±50.0 °C at 760 mmHg, and its flash point is predicted to be 304.3±30.1 °C . The refractive index is predicted to be 1.579 .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Selective Benzoylation in Nucleosides Synthesis : Methyl 3,4,5-trimethoxybenzoyl compounds have been utilized in the selective benzoylation of ribonucleosides, aiding in the synthesis of RNA and DNA-RNA mixtures. This process is crucial for creating protected ribonucleosides, which are essential in genetic research and biotechnology (Kempe et al., 1982).
Radioactive Labeling in Drug Development : This compound has been used in synthesizing radioactively labeled molecules, such as [benzyl-7-3H] and [benzoyl-7-14C] methyl benzoates. These labeled compounds are vital in drug development, particularly in studying drug metabolism and distribution (Taylor et al., 1996).
Applications in Material Science
Synthesis of Liquid Crystals : The synthesis of new liquid crystal compounds, such as ((4-substitutedphenylimino)methyl)phenyl 4-[2-(4-alkoxyhenyl)diazenyl]benzoates, which include variants of the methyl 3,4,5-trimethoxybenzoyl structure, has been researched. These materials have potential applications in display technologies and optical devices (Ahmed et al., 2020).
Development of Polymers and Catalysis : Research on methyl 2-((succinimidooxy)carbonyl)benzoate (MSB), a related compound, has shown its effectiveness as a reagent for the synthesis of various polymers, impacting the field of materials science and catalysis (Casimir et al., 2002).
Biomedical Research
Antitumor and Antimalarial Properties : Derivatives of methyl 3,4,5-trimethoxybenzoyl, such as 6-[(arylamino)methyl]-2,4-quinazolinediamines, have shown potent antimalarial, antibacterial, and antitumor activity. These findings are significant for developing new pharmaceuticals (Elslager et al., 1983).
Allosteric Modifiers of Hemoglobin : Compounds incorporating the methyl 3,4,5-trimethoxybenzoyl structure have been studied for their potential as allosteric modifiers of hemoglobin, which could be beneficial in treating conditions related to oxygen depletion, such as ischemia and stroke (Randad et al., 1991).
Propriétés
IUPAC Name |
methyl 3,4,5-trimethoxy-2-[(1-phenylcyclopentanecarbonyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO6/c1-27-17-14-16(21(25)30-4)18(20(29-3)19(17)28-2)24-22(26)23(12-8-9-13-23)15-10-6-5-7-11-15/h5-7,10-11,14H,8-9,12-13H2,1-4H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKOBKFZPETZYKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C(=O)OC)NC(=O)C2(CCCC2)C3=CC=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(4-acetylpiperazin-1-yl)-2-oxoacetamide](/img/structure/B2927877.png)
![7-(4-chlorophenyl)-1-methyl-3-(naphthalen-1-ylmethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2927878.png)
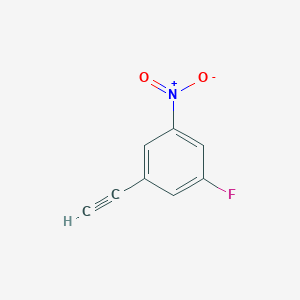
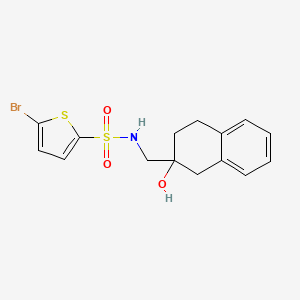
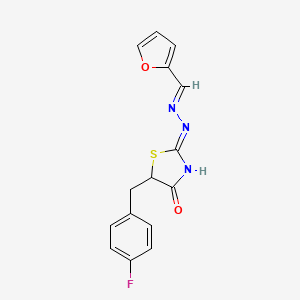
![2-[1-(2H-Benzotriazole-5-carbonyl)piperidin-4-yl]-6-tert-butylpyridazin-3-one](/img/structure/B2927887.png)
![[1-(Trifluoromethyl)cyclohexyl]methanamine;hydrochloride](/img/structure/B2927889.png)
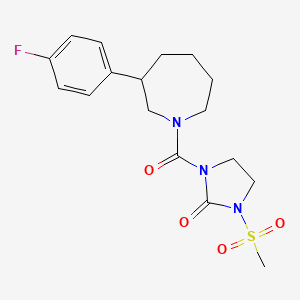
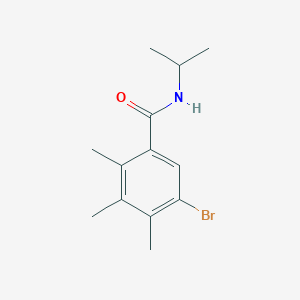
![8-{[1-(2-Phenylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl]carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2927893.png)
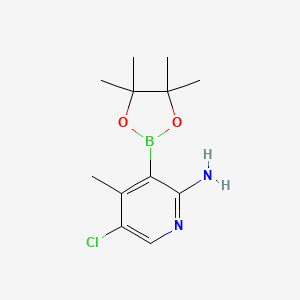


![4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B2927899.png)
